2,8-Dibromodibenzofuran

Description

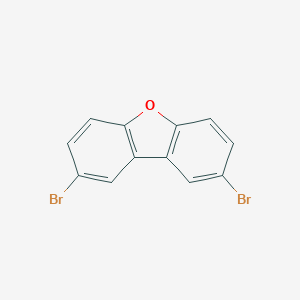

Structure

3D Structure

Properties

IUPAC Name |

2,8-dibromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCZRCPQBWIXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40142993 | |

| Record name | Dibenzofuran, 2,8-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40142993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10016-52-1 | |

| Record name | Dibenzofuran, 2,8-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010016521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2,8-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40142993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Dibromodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,8-Dibromodibenzofuran: A Technical Guide

This guide provides an in-depth overview of the synthesis of 2,8-dibromodibenzofuran from dibenzofuran, tailored for researchers, scientists, and professionals in drug development. It covers detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis process.

Introduction

This compound is a halogenated derivative of dibenzofuran. Halogenated dibenzofurans are of significant interest in chemical synthesis and are studied for their biological activities and potential applications in materials science. The synthesis of this compound is typically achieved through the electrophilic bromination of dibenzofuran. This document outlines two established protocols for this synthesis, detailing the necessary reagents, conditions, and expected outcomes.

Synthesis Pathway

The primary method for synthesizing this compound involves the direct bromination of dibenzofuran using elemental bromine in an acidic medium, typically acetic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where bromine atoms are introduced at the 2 and 8 positions of the dibenzofuran ring system.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are presented below. These protocols vary in their reaction conditions, leading to different yields and purification methods.

Protocol 1: Bromination at 75°C

This protocol describes the synthesis of this compound at a moderate temperature.

Procedure:

-

A solution of dibenzofuran (23.2 g, 0.14 mol) in acetic acid (232 g) is prepared in a reaction vessel.

-

A solution of bromine (92.6 g, 0.58 mol) in acetic acid (54 g) is added slowly and dropwise to the dibenzofuran solution at 75°C.[1]

-

The reaction mixture is stirred continuously at 75°C for 3 hours.[1]

-

Upon completion, the mixture is cooled to room temperature and then slowly poured into deionized water.

-

The resulting orange precipitate is collected and washed sequentially with aqueous sodium thiosulfate and deionized water.[1]

-

The crude product is purified by recrystallization from n-hexane to yield a white solid.[1]

Protocol 2: Bromination at 120°C under Inert Atmosphere

This protocol utilizes a higher reaction temperature under a nitrogen atmosphere, resulting in a higher yield.

Procedure:

-

To a round bottom flask, add dibenzofuran (also known as diphenylene-oxide) (8.40 g, 50 mmol) and 30 mL of glacial acetic acid.[1]

-

Add bromine (2.6 mL) to the suspension.

-

Heat the resulting suspension for 6 hours under a nitrogen atmosphere at 120°C.[1]

-

After heating, cool the mixture to 25°C.

-

The product is recovered by filtration.

-

Purify the solid by recrystallization from acetic acid followed by vacuum drying to obtain a white solid.[1]

Caption: Comparative workflow of the two synthesis protocols.

Data Presentation

The quantitative data from the two protocols are summarized in the table below for easy comparison.

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | ||

| Dibenzofuran | 23.2 g (0.14 mol) | 8.40 g (50 mmol) |

| Bromine | 92.6 g (0.58 mol) | 2.6 mL |

| Solvent | Acetic Acid | Glacial Acetic Acid |

| Reaction Conditions | ||

| Temperature | 75°C | 120°C |

| Time | 3 hours | 6 hours |

| Atmosphere | Ambient | Nitrogen |

| Results | ||

| Yield | 38% | 75% |

| Product Appearance | White Solid | White Solid |

| Melting Point | 226°C | Not Reported |

| ¹H-NMR Data (CDCl₃) | δ 8.03 (d, 2H), 7.65 (d, 2H), 7.59 (dd, 2H) | δ 8.03 (s, 2H), 7.58 (d, J=8.0 Hz, 2H), 7.44 (d, J=8 Hz, 2H) |

Conclusion

The synthesis of this compound from dibenzofuran can be effectively achieved through direct bromination in acetic acid. The choice of reaction conditions, particularly temperature and atmosphere, significantly impacts the reaction yield. The protocol involving heating at 120°C under a nitrogen atmosphere provides a substantially higher yield of 75% compared to the 38% yield obtained at 75°C. Both methods yield a white solid product, and its structure can be confirmed by ¹H-NMR spectroscopy. These detailed protocols and comparative data serve as a valuable resource for researchers undertaking the synthesis of this and related compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,8-Dibromodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,8-Dibromodibenzofuran, a halogenated aromatic compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for professionals engaged in drug discovery and development, as well as for academic and industrial researchers.

Chemical Identity and Structure

This compound is a polycyclic aromatic ether with the molecular formula C₁₂H₆Br₂O.[1][2][3][4][5] Its structure consists of a central furan ring fused with two flanking benzene rings, with bromine atoms substituted at the 2 and 8 positions.

Molecular Structure:

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and consideration.

| Property | Value | Source |

| Molecular Weight | 325.98 g/mol | [1][3][4][6] |

| Appearance | White solid | [7] |

| Melting Point | 226 °C | [1][2][7] |

| Boiling Point | 396 °C at 760 mmHg | [1][2] |

| Density | 1.886 g/cm³ | [1][2] |

| Flash Point | 193.3 °C | [1][2] |

| Water Solubility | log10(S) = -11.14 mol/L (estimated) | [3] |

| Octanol/Water Partition Coefficient (logP) | 5.8[2] - 5.111 (estimated) | [3] |

Chemical and Spectroscopic Properties

The chemical and spectroscopic characteristics of this compound are essential for its identification and characterization in various experimental settings.

| Property | Value | Source |

| CAS Number | 10016-52-1 | [1][2][3][4][5] |

| InChIKey | UFCZRCPQBWIXTR-UHFFFAOYSA-N | [2][3][4][5] |

| ¹H NMR (CDCl₃, ppm) | 8.03 (s, 2H), 7.58 (d, J=8.0 Hz, 2H), 7.44 (d, J=8.0 Hz, 2H) | [7] |

| Kovats Retention Index (non-polar column) | 2147 | [5][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of dibenzofuran.[7]

Materials:

-

Dibenzofuran

-

Bromine

-

Glacial acetic acid

-

Deionized water

-

Aqueous sodium thiosulfate

-

n-hexane

Procedure:

-

Dissolve dibenzofuran in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the dibenzofuran solution at 75 °C.

-

Stir the reaction mixture continuously at 75 °C for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into deionized water to precipitate the crude product.

-

Collect the orange solid by filtration and wash it sequentially with aqueous sodium thiosulfate and deionized water.

-

Purify the crude product by recrystallization from n-hexane to obtain a white solid product.[7]

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activities and associated signaling pathways of this compound. While the broader class of benzofurans is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, the specific effects of the 2,8-dibromo substitution pattern have not been extensively studied.[8][9][10][11] Further research is required to elucidate the potential therapeutic applications and mechanisms of action for this particular compound. Halogenated dibenzofurans, in general, are known to interact with the aryl hydrocarbon receptor (AhR), which can lead to the transcriptional activation of xenobiotic response elements.[6] However, the specific affinity and downstream effects of this compound on this pathway are not well-documented.

Safety Information

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[6] It may also cause long-lasting harmful effects to aquatic life.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance.

References

- 1. This compound | CAS 10016-52-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. echemi.com [echemi.com]

- 3. chemeo.com [chemeo.com]

- 4. Dibenzofuran, 2,8-dibromo- [webbook.nist.gov]

- 5. Dibenzofuran, 2,8-dibromo- [webbook.nist.gov]

- 6. This compound | C12H6Br2O | CID 82290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2,8-Dibromodibenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crucial practice of crystal structure analysis for 2,8-dibromodibenzofuran and its derivatives. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for advancing drug discovery and development, as molecular geometry dictates biological activity. This document provides a comprehensive overview of the experimental protocols involved in single-crystal X-ray diffraction, presents key crystallographic data for a representative derivative, and visualizes the intricate workflow of this analytical technique.

Core Concepts in Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic and molecular structure of crystalline compounds. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine bond lengths, bond angles, and other critical geometric parameters. This information is invaluable for structure-activity relationship (SAR) studies, aiding in the rational design of novel therapeutic agents.

Experimental Protocols: From Crystal to Structure

The journey from a synthesized compound to a fully characterized crystal structure involves a meticulous series of steps. The following protocol outlines the key stages of single-crystal X-ray diffraction analysis for organic compounds like this compound derivatives.

Crystal Growth

The prerequisite for any SC-XRD study is the cultivation of high-quality single crystals. For organic molecules, this is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. The choice of solvent or solvent system is critical and often determined empirically. The goal is to obtain well-formed, optically clear crystals of a suitable size (typically 0.1-0.3 mm in each dimension).

Crystal Mounting and Data Collection

A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed within the X-ray beam of a diffractometer. Data collection is usually performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. The diffractometer rotates the crystal through a series of angles, collecting diffraction data at each orientation until a complete dataset is obtained.

Data Reduction and Structure Solution

The raw diffraction intensities are processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. This process yields a set of structure factors. The "phase problem," a central challenge in crystallography, is then addressed using direct methods or Patterson techniques to generate an initial electron density map. This map allows for the identification and placement of the atoms in the crystal lattice, providing a preliminary molecular structure.

Structure Refinement

The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, thermal parameters, and other model variables to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit (GooF).

Crystallographic Data of a 2,8-Disubstituted Dibenzofuran Derivative

| Parameter | Value |

| Empirical Formula | C36 H26 O3 P2 |

| Formula Weight | 568.53 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 10.038(2) Å, α = 90°b = 17.599(4) Å, β = 100.27(3)°c = 16.035(3) Å, γ = 90° |

| Volume | 2789.2(10) ų |

| Z | 4 |

| Density (calculated) | 1.354 Mg/m³ |

| Absorption Coefficient | 0.181 mm⁻¹ |

| F(000) | 1184 |

| Crystal Size | 0.20 x 0.10 x 0.10 mm³ |

| Theta range for data collection | 2.11 to 25.00° |

| Index ranges | -11<=h<=11, -20<=k<=20, -18<=l<=18 |

| Reflections collected | 23223 |

| Independent reflections | 4893 [R(int) = 0.0461] |

| Completeness to theta = 25.00° | 99.6 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9821 and 0.9645 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4893 / 0 / 370 |

| Goodness-of-fit on F² | 1.036 |

| Final R indices [I>2sigma(I)] | R1 = 0.0387, wR2 = 0.0988 |

| R indices (all data) | R1 = 0.0519, wR2 = 0.1065 |

| Largest diff. peak and hole | 0.288 and -0.298 e.Å⁻³ |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in crystal structure analysis.

Caption: Experimental workflow for crystal structure analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Fate and Persistence of 2,8-Dibromodibenzofuran

Abstract

This compound is a halogenated aromatic hydrocarbon, a class of compounds known for their environmental persistence and potential toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and persistence of this compound. Due to the limited availability of data specific to this congener, this guide synthesizes information from studies on dibenzofuran and its other halogenated derivatives to provide a predictive assessment. Key environmental processes including biodegradation, photodegradation, hydrolysis, abiotic degradation, bioaccumulation, and soil sorption are discussed in detail. Experimental protocols for studying these processes are provided, and quantitative data from related compounds are summarized to offer a comparative perspective. This document aims to serve as a valuable resource for researchers and professionals in assessing the environmental risks associated with this compound and other related compounds.

Introduction

Dibenzofurans are a class of persistent organic pollutants (POPs) that are introduced into the environment primarily as byproducts of industrial processes such as incineration and the manufacturing of certain chemicals.[1] The halogenated forms, including polybrominated dibenzofurans (PBDFs), are of particular concern due to their structural similarity to polychlorinated dibenzo-p-dioxins and their potential for bioaccumulation and toxicity.[2][3] this compound is a specific congener within this class. Understanding its behavior in the environment is crucial for predicting its long-term impact and developing effective remediation strategies.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₂H₆Br₂O | [4] |

| Molecular Weight | 325.98 g/mol | [4] |

| CAS Number | 10016-52-1 | [4] |

| LogP (Octanol/Water Partition Coefficient) | 5.111 | [5] |

| Water Solubility (log10ws) | -11.14 mol/L | [5] |

| Melting Point | 226 °C | [6] |

The high LogP value and low water solubility suggest that this compound will have a strong tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms.

Environmental Fate and Persistence

Biodegradation

The biodegradation of dibenzofuran and its chlorinated analogs has been studied in various microorganisms.[7][8] While specific data for this compound is limited, the degradation pathways observed for similar compounds provide valuable insights.

Several bacterial strains, including Sphingomonas sp., Bacillus sp., and Serratia sp., have been shown to degrade dibenzofuran.[7][8] The degradation is typically initiated by a dioxygenase enzyme that attacks the aromatic ring. For dibenzofuran, this leads to the formation of unstable dihydroxylated intermediates that are further metabolized.[7] The presence of halogen substituents, such as bromine in this compound, is known to slow down the rate of biodegradation.[9] Reductive debromination under anaerobic conditions is a potential initial step, followed by aerobic degradation of the parent dibenzofuran structure.

Experimental Protocol: Aerobic Biodegradation Study

A detailed protocol for assessing the aerobic biodegradation of this compound in soil is provided below, adapted from studies on similar compounds.

-

Soil Collection and Preparation: Collect topsoil from a location with no known history of contamination. Sieve the soil (2 mm mesh) to remove large debris and homogenize.

-

Test System: Prepare microcosms using 250 mL glass flasks containing 50 g of soil (dry weight).

-

Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve a final concentration of 10 mg/kg. Allow the solvent to evaporate completely in a fume hood.

-

Incubation: Adjust the soil moisture to 60% of its water-holding capacity. Incubate the flasks in the dark at 25°C. Include sterile control flasks (autoclaved soil) to assess abiotic degradation.

-

Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice triplicate flasks from both the test and control groups.

-

Extraction: Extract the soil samples with a suitable solvent mixture (e.g., hexane:acetone, 1:1 v/v) using sonication or Soxhlet extraction.

-

Analysis: Analyze the extracts for the concentration of this compound and potential transformation products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Calculate the degradation half-life (DT₅₀) using first-order kinetics.

References

- 1. This compound | C12H6Br2O | CID 82290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,7,8-Tetrabromodibenzofuran | C12H4Br4O | CID 49973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dibenzofuran, 2,8-dibromo- [webbook.nist.gov]

- 5. chemeo.com [chemeo.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of 2,8-Dibromodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 2,8-Dibromodibenzofuran. Designed for laboratory and drug development settings, this document outlines the toxicological profile, recommended safety precautions, emergency procedures, and relevant experimental protocols to ensure the well-being of personnel working with this compound.

Hazard Identification and Toxicological Profile

This compound is a halogenated aromatic compound that requires careful handling due to its potential health effects. It is classified as harmful or toxic if swallowed and causes serious eye irritation.[1][2][3] Furthermore, it is recognized as a substance that may cause long-lasting harmful effects to aquatic life.[1][2][3]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 / 4 | H301/H302: Toxic / Harmful if swallowed[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life[1][2][3] |

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation

Halogenated dibenzofurans, including this compound, are known to exert their toxic effects primarily through the activation of the aryl hydrocarbon receptor (AhR).[2] Upon binding to the ligand (this compound), the AhR translocates to the nucleus. In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the increased expression of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[2] This signaling cascade can disrupt normal cellular processes and lead to a range of toxic responses.[2]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this compound.

| Body Part | PPE Specification | Rationale |

| Hands | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |

| Eyes | Chemical safety goggles or a face shield.[4] | Protects eyes from splashes and airborne particles. A face shield offers broader protection.[4] |

| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential for preventing the inhalation of airborne powder or aerosols, especially when handling outside of a containment system. |

| Body | Disposable lab coat or gown with long sleeves and tight cuffs.[4] | Protects skin and personal clothing from contamination.[4] |

| Feet | Closed-toe shoes.[4] | Prevents injuries from spills or dropped equipment.[4] |

Engineering Controls

Engineering controls are the primary means of exposure control and should be prioritized over PPE.

-

Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.[1]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in areas where the compound is handled.[1]

-

Wash hands thoroughly after handling.[1]

-

Prevent the formation of dust and aerosols.

-

Use dedicated, non-sparking tools for handling the powder.

-

Employ static control measures to prevent the dispersal of powder.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store locked up.[3]

-

Store away from incompatible materials and foodstuff containers.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |

| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, follow institutional emergency procedures. |

Experimental Protocols

The following sections detail methodologies for key experiments relevant to assessing the health and safety of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound from dibenzofuran is as follows:

-

Dissolve dibenzofuran (0.14 mol) in acetic acid (232 g).

-

Slowly add a solution of bromine (0.58 mol) in acetic acid (54 g) dropwise to the dibenzofuran solution at 75 °C.

-

Stir the reaction mixture continuously at 75 °C for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the cooled mixture into deionized water.

-

Wash the resulting precipitate sequentially with aqueous sodium thiosulfate and deionized water.

-

The crude product can be purified by recrystallization from n-hexane to yield a white solid.[1]

Synthesis Workflow for this compound.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This method provides information on the hazardous properties and allows for the classification of a substance based on its acute oral toxicity.

-

Test Animals: Healthy, young adult female rats are typically used.

-

Housing and Feeding: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and access to standard laboratory diet and drinking water.

-

Dose Preparation: The test substance is prepared in a suitable vehicle.

-

Administration: The substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose of 300 mg/kg or 2000 mg/kg.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The study allows for the determination of the GHS category for acute oral toxicity.

In Vitro Eye Irritation Assessment (Adapted from OECD Guideline 492)

This in vitro method uses a reconstructed human cornea-like epithelium (RhCE) to identify chemicals not requiring classification for eye irritation or serious eye damage.

-

Test System: A commercially available RhCE model is used.

-

Test Substance Application: The test substance is applied topically to the surface of the RhCE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period, followed by an incubation period.

-

Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

Endpoint: The percentage of viable cells in the treated tissues is compared to that of negative controls. A substance is identified as not requiring classification if the mean tissue viability is above a defined threshold.

In Vitro Eye Irritation Experimental Workflow.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)

This cell-based assay is used to determine if a compound can activate the AhR signaling pathway.

-

Cell Line: A suitable cell line (e.g., HepG2) is stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with XREs.

-

Cell Culture and Plating: Cells are cultured under standard conditions and plated in a multi-well plate.

-

Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control and a positive control (e.g., TCDD) are included.

-

Incubation: The plate is incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.

-

Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonistic activity of the compound on the AhR.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.[1] Dispose of contents and container in accordance with local, regional, and national regulations.[1][3] Entrust disposal to a licensed waste disposal company.[1]

This guide is intended to provide essential safety information for trained professionals. It is not a substitute for a thorough understanding of the hazards of this compound and the implementation of a comprehensive laboratory safety program. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

Technical Guidance: Solubility Profile of 2,8-Dibromodibenzofuran in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,8-Dibromodibenzofuran, a halogenated aromatic compound of interest in various research domains. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework for determining its solubility in common organic solvents. The guide outlines a detailed experimental protocol based on the gravimetric method, presents a structured table for data compilation, and includes a visual representation of the experimental workflow to aid researchers in generating reliable and comparable solubility data.

Introduction

This compound is a polyhalogenated dibenzofuran whose physicochemical properties are crucial for its application in organic synthesis, materials science, and as a reference standard in environmental and toxicological studies. Solubility is a fundamental parameter that dictates the feasibility of its use in solution-based reactions, purification processes such as recrystallization, and its environmental fate and transport. This guide provides the necessary protocols to systematically determine the solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Acetone | Gravimetric | |||

| Acetonitrile | Gravimetric | |||

| Chloroform | Gravimetric | |||

| Dichloromethane | Gravimetric | |||

| Dimethylformamide (DMF) | Gravimetric | |||

| Dimethyl Sulfoxide (DMSO) | Gravimetric | |||

| Ethanol | Gravimetric | |||

| Ethyl Acetate | Gravimetric | |||

| Hexane | Gravimetric | |||

| Methanol | Gravimetric | |||

| Tetrahydrofuran (THF) | Gravimetric | |||

| Toluene | Gravimetric |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[1][2]

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Conical flasks with stoppers

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric pipettes

-

Evaporating dishes or watch glasses (pre-weighed)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume (e.g., 25 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours. It is advisable to measure the concentration at intervals; equilibrium is reached when consecutive measurements show no significant change.[1]

-

-

Sample Collection:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is recommended to use a syringe filter compatible with the organic solvent.

-

-

Solvent Evaporation:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed evaporating dish or watch glass.

-

Weigh the dish with the solution to determine the weight of the solution.[1][2]

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and appropriate for the solvent used.

-

Continue drying until a constant weight of the residue is achieved.[1][2]

-

-

Data Calculation:

-

Cool the evaporating dish containing the dry solute in a desiccator to room temperature and weigh it on the analytical balance.

-

The weight of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

The solubility can then be expressed in grams per 100 mL of solvent or converted to molar solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Conclusion

This technical guide provides a standardized methodology for determining the solubility of this compound in common organic solvents. While specific experimental data is currently lacking in the literature, the detailed protocol and data presentation format herein are intended to support researchers in generating high-quality, comparable solubility profiles. Accurate solubility data is indispensable for the effective design of experiments, development of purification strategies, and assessment of the environmental behavior of this compound.

References

Methodological & Application

Application Notes and Protocols: 2,8-Dibromodibenzofuran as a Versatile Precursor for High-Performance OLED Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2,8-dibromodibenzofuran as a key building block for organic light-emitting diode (OLED) materials. Detailed protocols for the synthesis of precursor materials and representative functional molecules for hole transport, electron transport, and emissive layers are provided, along with a summary of their performance characteristics.

Introduction

This compound is a rigid and planar heterocyclic compound that serves as an excellent scaffold for the construction of high-performance materials for OLEDs. Its robust structure imparts high thermal and morphological stability to the resulting molecules, while the strategically positioned bromine atoms at the 2 and 8 positions allow for versatile functionalization through various cross-coupling reactions. This enables the precise tuning of the electronic properties, such as HOMO/LUMO energy levels and triplet energies, to meet the specific requirements of different layers within an OLED device.

Data Presentation: Performance of this compound Derivatives in OLEDs

The following table summarizes the key performance parameters of various OLED materials derived from this compound, categorized by their function within the device.

| Material/Compound Name | Function | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) |

| mDBF | HTL | -5.35 | -2.11 | - | 19.46 (in PSC) | - | - | - |

| bDBF | HTL | -5.38 | -2.13 | - | - | - | - | - |

| tDBF | HTL | -5.40 | -2.14 | - | - | - | - | - |

| DBFtPA | Host | - | - | - | 7.26 | 8.83 | - | (0.13, 0.12)[1] |

| 26CzDBF | Host | - | - | >2.95 | - | - | - | - |

| 46CzDBF | Host | - | - | >2.95 | - | - | - | - |

| CF-2-BzF | Host | - | - | - | 25.3 | 77.2 | - | (0.50, 0.49)[2] |

| PPF (2,8-bis(diphenyl-phosphoryl)-dibenzo[b,d]furan) | ETL/Host | -6.7 | -2.7 | 3.1 | - | - | - | - |

Experimental Protocols

Synthesis of this compound (Precursor)

Materials:

-

Dibenzofuran

-

Bromine (Br2)

-

Trichloromethane (CHCl3) or Acetic Acid

-

Sodium thiosulfate (Na2S2O3) aqueous solution

-

n-hexane

Procedure:

-

Method A (in Trichloromethane):

-

Dissolve dibenzofuran (1.00 g, 5.95 mmol) in trichloromethane (6 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (0.68 mL, 13.26 mmol) dropwise to the cooled solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 26.5 hours.

-

Quench the reaction by adding a 0.25 M aqueous solution of sodium thiosulfate (40 mL).

-

Perform an extraction with an organic solvent (e.g., dichloromethane).

-

Collect the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from n-hexane to yield this compound as a white solid.

-

-

Method B (in Acetic Acid):

-

Dissolve dibenzofuran (23.2 g, 0.14 mol) in acetic acid (232 g) in a round-bottom flask.

-

Heat the solution to 75 °C.

-

Slowly add a solution of bromine (92.6 g, 0.58 mol) in acetic acid (54 g) dropwise to the heated solution.

-

Maintain the reaction mixture at 75 °C with continuous stirring for 3 hours.

-

After completion, cool the mixture to room temperature and pour it into deionized water.

-

Collect the precipitated orange solid by filtration and wash it sequentially with aqueous sodium thiosulfate and deionized water.

-

Purify the crude product by recrystallization from n-hexane.

-

Synthesis of a Hole Transport Layer (HTL) Material: N2,N2,N8,N8-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF) via Buchwald-Hartwig Amination

Materials:

-

This compound

-

Bis(4-methoxyphenyl)amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Tri-tert-butylphosphine (P(tBu)3)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

Procedure:

-

To a dried Schlenk tube, add this compound (0.49 g, 1.5 mmol), bis(4-methoxyphenyl)amine (0.76 g, 3.3 mmol), and sodium tert-butoxide (0.43 g, 4.5 mmol).

-

Add Pd2(dba)3 (0.027 g, 0.03 mmol) and P(tBu)3 (0.012 g, 0.06 mmol) to the flask.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (20 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

-

After cooling to room temperature, quench the reaction with water and extract with toluene.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain mDBF as a yellow powder.

Synthesis of a Host/Electron Transport Layer (ETL) Material via Suzuki Coupling (General Procedure)

This protocol provides a general methodology for the synthesis of aryl-substituted dibenzofurans, which can be adapted for creating host or ETL materials.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-(diphenylphosphoryl)phenyl)boronic acid for an ETL material)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)

-

Base (e.g., potassium carbonate, K2CO3)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), and potassium carbonate (4.0 equiv).

-

Add the palladium catalyst, Pd(PPh3)4 (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2,8-disubstituted dibenzofuran derivative.

Mandatory Visualizations

Caption: Synthetic pathway for a hole transport material from dibenzofuran.

Caption: General architecture of an OLED device incorporating dibenzofuran derivatives.

References

Application of 2,8-Dibromodibenzofuran in Organic Electronics: A Detailed Guide

Introduction: 2,8-Dibromodibenzofuran is a versatile building block in the synthesis of advanced materials for organic electronics. Its rigid and planar dibenzofuran core provides excellent thermal and morphological stability, while the bromine substituents at the 2 and 8 positions offer reactive sites for the introduction of various functional groups through cross-coupling reactions. This allows for the fine-tuning of electronic and optical properties, making its derivatives suitable for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This document provides detailed application notes, experimental protocols, and performance data for materials derived from this compound.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively used as host materials in the emissive layer of OLEDs, particularly for blue phosphorescent emitters. The high triplet energy of the dibenzofuran core is crucial for efficiently transferring energy to the phosphorescent guest molecules.

Performance Data of this compound-Based Host Materials in Blue Phosphorescent OLEDs

| Host Material | Dopant | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Color Coordinates (CIE) | Device Lifetime (h @ 100 cd/m²) |

| 2,8-bis(diphenylphosphine oxide)dibenzo[b,d]furan (DBFPO) | FIrpic | 10.1 | 25.9 | Not Specified | Not Specified |

| 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) | Ir(cb)₃ | 22.9 | Not Specified | (0.14, 0.16) | 1400 |

FIrpic: iridium(III) bis(4,6-(di-fluorophenyl)pyridinato-N,C2')picolinate Ir(cb)₃: [[5-(1,1-dimethylethyl)-3-phenyl-1H-imidazo[4,5-b]pyrazin-1-yl-2(3H)-ylidene]-1,2-phenylene]bis[[6-(1,1-dimethylethyl)-3-phenyl-1H-imidazo[4,5-b]pyrazin-1-yl-2(3H)-ylidene]-1,2-phenylene]iridium

Experimental Protocols

Synthesis of 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF):

A mixture of this compound (1.0 g, 3.07 mmol), carbazole (1.28 g, 7.67 mmol), CuI (0.117 g, 0.61 mmol), 1,10-phenanthroline (0.11 g, 0.61 mmol), and K₂CO₃ (1.27 g, 9.21 mmol) in 1,2-dichlorobenzene (20 mL) is heated at 180 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is filtered, and the filtrate is evaporated. The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to yield the final product.

OLED Fabrication:

A typical device structure for a blue phosphorescent OLED using a this compound derivative as a host is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol, and then dried in an oven. The substrates are then treated with UV-ozone for 15 minutes.

-

Layer Deposition: All organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

-

HIL: e.g., 10 nm of HAT-CN.

-

HTL: e.g., 30 nm of TAPC.

-

EML: The host material (e.g., 26CzDBF) and an electron-transport type co-host (e.g., mSiTrz) are co-deposited with the blue phosphorescent dopant (e.g., Ir(cb)₃) at a specific doping concentration (e.g., 15 wt%). The typical thickness is 20 nm.[1]

-

ETL: e.g., 30 nm of B3PYMPM.

-

EIL: e.g., 1 nm of LiF.

-

Cathode: e.g., 100 nm of Al.

-

Synthesis and Device Workflow

Caption: Workflow for the synthesis of a this compound-based host material and subsequent OLED fabrication and characterization.

Organic Photovoltaics (OPVs)

In the field of OPVs, particularly in perovskite solar cells, derivatives of this compound have been investigated as hole transport materials (HTMs). The function of the HTM is to efficiently extract and transport holes from the perovskite layer to the anode.

Performance Data of this compound-Based Hole Transport Materials

| Hole Transport Material | Hole Mobility (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (PCE) (%) |

| tDBF (trimer) | 9.1 x 10⁻³ | 19.46 |

tDBF is a trimeric derivative of dibenzofuran linked by N,N-bis(4-methoxyphenyl)amino groups.

Experimental Protocols

Synthesis of this compound:

Dibenzofuran (1.00 g, 5.95 mmol) is dissolved in trichloromethane (6 mL).[2] Under an ice bath, Br₂ (0.68 mL, 13.26 mmol) is added dropwise.[2] The reaction is then stirred at room temperature for 26.5 hours.[2] To terminate the reaction, an aqueous solution of Na₂S₂O₃ (0.25 mol L⁻¹, 40 mL) is added.[2] The product is extracted with an organic solvent, and the solvent is removed to obtain the crude product.[2] Recrystallization from toluene yields white needle-like crystals of this compound.[2]

Perovskite Solar Cell Fabrication:

A typical n-i-p device structure for a flexible perovskite solar cell using a this compound-based HTM is as follows: PEN/ITO / SnO₂ / Perovskite / HTM / Au.

-

Substrate and Electron Transport Layer: PEN/ITO substrates are cleaned, and a layer of SnO₂ is deposited as the electron transport layer.

-

Perovskite Layer: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, CsI, and RbI in a DMF/DMSO solvent) is spin-coated onto the SnO₂ layer in a nitrogen-filled glovebox. The film is then annealed.

-

Hole Transport Layer: A solution of the dibenzofuran-based HTM (e.g., tDBF) in a solvent like chlorobenzene, often with additives such as Li-TFSI and tBP, is spin-coated on top of the perovskite layer.

-

Electrode Deposition: A gold (Au) electrode is deposited by thermal evaporation.

Synthetic Pathway for a Dibenzofuran-Based HTM

Caption: Synthetic route to mono-, di-, and trimeric dibenzofuran-based hole transport materials.

Organic Field-Effect Transistors (OFETs)

The application of this compound derivatives in OFETs is less explored compared to OLEDs and OPVs. However, the rigid and planar structure of the dibenzofuran core is advantageous for achieving a high degree of molecular ordering in thin films, which is crucial for efficient charge transport. The tunable electronic properties through substitution at the 2 and 8 positions could allow for the development of both p-type and n-type semiconductor materials.

Potential Device Structure for an OFET

Caption: Schematic of a bottom-gate, top-contact OFET structure utilizing a this compound derivative as the active semiconductor layer.

This compound serves as a critical precursor for a variety of high-performance organic electronic materials. Its derivatives have demonstrated significant potential, particularly as host materials in blue phosphorescent OLEDs, leading to devices with high efficiency and long lifetimes. Furthermore, their application as hole transport materials in perovskite solar cells has yielded impressive power conversion efficiencies. While their use in OFETs is an emerging area, the inherent properties of the dibenzofuran core suggest a promising future for this class of materials in transistor applications. The synthetic accessibility and the ability to fine-tune the optoelectronic properties through chemical modification make this compound and its derivatives a valuable platform for the continued advancement of organic electronics.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Utilizing 2,8-Dibromodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,8-dibromodibenzofuran as a scaffold for the construction of novel bioactive molecules. The protocols detailed herein focus on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 2 and 8 positions of the dibenzofuran core, enabling access to a diverse range of derivatives with potential therapeutic applications, including as kinase inhibitors and anticancer agents.

Introduction to this compound in Medicinal Chemistry

Dibenzofuran and its derivatives are prominent structural motifs in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The dibenzofuran core provides a rigid, planar framework that can be strategically functionalized to interact with various biological targets. The 2,8-disubstituted dibenzofurans, in particular, have garnered significant interest in drug discovery. The bromine atoms in this compound serve as versatile synthetic handles, allowing for the introduction of a variety of substituents through transition-metal-catalyzed cross-coupling reactions. This approach has been successfully employed in the synthesis of compounds targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Key Synthetic Transformations

The primary application of this compound in the synthesis of bioactive molecules involves the sequential or simultaneous replacement of the bromine atoms. The differential reactivity of the bromine atoms can be exploited for selective functionalization, or both can be substituted to create symmetrical derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

General Reaction Scheme:

Application Notes and Protocols for Materials Derived from 2,8-Dibromodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties, synthetic methodologies, and potential applications of materials derived from 2,8-dibromodibenzofuran. This document is intended to serve as a valuable resource for researchers in materials science and drug discovery, offering detailed protocols and data to facilitate further investigation and application of this versatile chemical scaffold.

Photophysical Properties and Applications in Optoelectronics

Materials derived from this compound have emerged as highly promising candidates for a range of optoelectronic applications, most notably in the field of Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of the dibenzofuran core provides excellent thermal stability and high triplet energy, which are crucial properties for efficient and long-lasting OLED devices.

Thermally Activated Delayed Fluorescence (TADF) Emitters

A key application of this compound derivatives is in the development of emitters for TADF-OLEDs. By strategically functionalizing the 2 and 8 positions with electron-donating and electron-accepting moieties, it is possible to achieve a small singlet-triplet energy splitting (ΔEST). This small energy gap allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, enabling the harvesting of both singlet and triplet excitons and leading to theoretical internal quantum efficiencies of up to 100%.

Hole Transport Materials (HTMs)

The dibenzofuran scaffold is also an excellent building block for hole transport materials in OLEDs and perovskite solar cells. Derivatives functionalized with triarylamine units at the 2 and 8 positions exhibit high hole mobility, good thermal stability, and appropriate HOMO energy levels for efficient hole injection and transport.

Data Presentation: Photophysical Properties

The following tables summarize key photophysical data for representative materials derived from this compound.

Table 1: Photophysical Properties of 2,8-Disubstituted Dibenzofuran Derivatives as TADF Emitters

| Compound/Derivative | λabs (nm) | λem (nm) | ΦPL (%) | ΔEST (eV) | Application |

| BF-m-TPA[1] | 350 | 488 | 16.3 (EQE) | - | Green PHOLED HTM |

| BF-p-TPA[1] | 362 | 492 | 14.7 (EQE) | - | Green PHOLED HTM |

| BF-2,6-TPA[1] | 358 | 490 | 15.5 (EQE) | - | Green PHOLED HTM |

| Methoxycarbazolyl-DBF[2] | - | - | 12.5 (EQE) | 2.86-2.96 | Phosphorescent/TADF Host |

| V-p-DBF[3] | - | - | - | 2.64 | Crosslinkable HTM |

Note: EQE refers to the External Quantum Efficiency of the fabricated OLED device. ΦPL is the photoluminescence quantum yield.

Table 2: Properties of 2,8-Disubstituted Dibenzofuran Derivatives as Hole Transport Materials

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Tg (°C) | Td (°C) | Application |

| mDBF[4][5] | -5.25 | -1.98 | 115 | 425 | Perovskite Solar Cells |

| bDBF[4][5] | -5.21 | -1.95 | 155 | 479 | Perovskite Solar Cells |

| tDBF[4][5] | -5.19 | -1.94 | 188 | 512 | Perovskite Solar Cells |

| BF-002[6] | -5.23 | -2.01 | 128 | 420 | Perovskite Solar Cells |

| BF-003[6] | -5.25 | -2.03 | 145 | 435 | Perovskite Solar Cells |

Note: Tg is the glass transition temperature and Td is the decomposition temperature.

Applications in Drug Development

The benzofuran and dibenzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. Derivatives of this compound are being explored for various therapeutic applications.

Anticancer Agents and Kinase Inhibitors

Recent studies have highlighted the potential of dibenzofuran derivatives as potent anticancer agents.[7] These compounds can be designed to target specific signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives inspired by the natural product cercosporamide have shown inhibitory activity against Pim kinases, which are overexpressed in several cancers.[7] The structure-activity relationship (SAR) of these compounds can be finely tuned by modifying the substituents at the 2 and 8 positions of the dibenzofuran core.

Potential as Photosensitizers for Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that selectively kill cancer cells.[8][9][10] While specific studies on this compound derivatives for PDT are emerging, the inherent photophysical properties of the dibenzofuran core make it an attractive scaffold for designing novel photosensitizers. Key characteristics for a good photosensitizer that can be engineered into dibenzofuran derivatives include:

-

Strong absorption in the therapeutic window (600-800 nm): This can be achieved by extending the π-conjugation of the molecule.

-

High triplet state quantum yield: Efficient intersystem crossing is necessary to generate the long-lived triplet state required for ROS production.

-

Photostability: The molecule should not degrade quickly upon light exposure.

-

Tumor localization: Specific functional groups can be introduced to target the photosensitizer to cancer cells.

Table 3: Biological Activity of Dibenzofuran Derivatives

| Compound/Derivative | Target/Activity | Cell Line | IC50 (µM) |

| Cercosporamide-inspired dibenzofuran[7] | Pim-1 Kinase Inhibitor | - | 0.039 |

| Cercosporamide-inspired dibenzofuran[7] | Pim-2 Kinase Inhibitor | - | 0.021 |

| Cercosporamide-inspired dibenzofuran[7] | CLK1 Kinase Inhibitor | - | 0.092 |

| Halogenated benzofuran derivative[11] | Anticancer | - | - |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of materials derived from this compound are provided below.

Synthesis Protocols

The functionalization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

This protocol is a general procedure for the synthesis of 2,8-diaryl-substituted dibenzofurans.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, 3-4 equivalents)

-

Solvent (e.g., Toluene, Dioxane, THF/H2O mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This protocol describes a general method for the synthesis of 2,8-diamino-substituted dibenzofurans.

Materials:

-

This compound

-

Amine (2.2 equivalents)

-

Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, K3PO4, 2.5-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization.

Photophysical Characterization Protocols

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure for Solution-State Measurements:

-

Prepare dilute solutions of the sample in a suitable spectroscopic grade solvent (e.g., THF, Dichloromethane, Toluene) with an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.

-

For UV-Vis absorption measurements, record the spectrum over the desired wavelength range (e.g., 250-800 nm) using the pure solvent as a reference.

-

For photoluminescence (PL) measurements, excite the sample at its absorption maximum (λabs,max) and record the emission spectrum.

-

To determine the photoluminescence quantum yield (ΦPL), use a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) as a reference. Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the sample and the reference. Calculate the ΦPL using the following equation: ΦPL,sample = ΦPL,ref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Record the low-temperature (77 K) phosphorescence spectrum of the sample in a suitable solvent that forms a rigid glass upon cooling (e.g., 2-methyltetrahydrofuran).

-

The highest energy peak (shortest wavelength) in the phosphorescence spectrum corresponds to the 0-0 transition and provides an estimate of the triplet energy (ET).

Visualizations

The following diagrams illustrate key concepts and workflows related to the materials derived from this compound.

Caption: Synthetic routes from this compound.

Caption: Jablonski diagram illustrating the TADF mechanism.

Caption: Workflow for photophysical and device characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photosensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Photosensitizers for Photodynamic Therapy [dash.harvard.edu]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,8-Dibromodibenzofuran in Hole-Transporting Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,8-dibromodibenzofuran as a versatile building block for the synthesis of efficient hole-transporting materials (HTMs). The protocols and data presented are intended to guide researchers in the design, synthesis, and characterization of novel HTMs for applications in organic electronics, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Introduction

This compound is a rigid and planar heterocyclic compound that serves as an excellent core for the construction of high-performance HTMs. Its key advantages include high thermal stability, a wide bandgap, and the presence of reactive bromine atoms at the 2 and 8 positions. These positions are amenable to functionalization through various cross-coupling reactions, allowing for the facile introduction of hole-transporting moieties such as triarylamines. This modular approach enables the fine-tuning of the optoelectronic properties of the resulting HTMs to achieve optimal device performance.

Synthesis Protocols

This section details the experimental procedures for the synthesis of this compound and a representative derivative, N2,N2,N8,N8-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF), a promising HTM for perovskite solar cells.

Protocol 1: Synthesis of 2,8-Dibromodibenzo[b,d]furan (1)

This protocol describes the bromination of dibenzofuran to yield the 2,8-dibrominated intermediate.

Materials:

-

Dibenzofuran

-

Bromine (Br₂)

-

Trichloromethane

-

Sodium thiosulfate (Na₂S₂O₃) aqueous solution

Procedure:

-

Dissolve dibenzofuran (1.00 g, 5.95 mmol) uniformly in trichloromethane (6 mL) in a round-bottom flask.[1]

-

Under an ice bath, slowly add Br₂ (0.68 mL, 13.26 mmol) dropwise to the solution.[1]

-

Stir the reaction mixture at room temperature for 26.5 hours.[1]

-

To terminate the reaction, add Na₂S₂O₃ aqueous solution (0.25 mol L⁻¹, 40 mL) to the reaction mixture.[1]

-

Perform an extraction and collect the organic phase.

-

Remove the solvent to obtain the crude product.[1]

-

The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of N2,N2,N8,N8-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF)

This protocol details the synthesis of a dibenzofuran-based HTM via a Buchwald-Hartwig coupling reaction.

Materials:

-

2,8-dibromodibenzo[b,d]furan (1)

-

Bis-(4-methoxyphenyl)-amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(S)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl ((S)-BINAP)

-

Sodium tert-butoxide

-

Anhydrous toluene

Procedure:

-

To a 25 mL two-necked round-bottom flask, add 2,8-dibromodibenzo[b,d]furan (1) (0.49 g, 1.5 mmol), Bis-(4-methoxyphenyl)-amine (0.76 g, 3.3 mmol), Pd₂(dba)₃ (0.05 g, 0.05 mmol), (S)-BINAP (0.03 g, 0.10 mmol), and sodium tert-butoxide (0.14 g, 1.5 mmol).[2]

-

Add anhydrous toluene (12.5 mL) to the flask.[2]

-

Heat the reaction mixture and stir at 110 °C for 6 hours.[2]

-

After cooling, perform an extraction and remove the solvent.

-

Purify the crude product by column chromatography to obtain mDBF as a yellow powder.[2]

Data Presentation

The following tables summarize the key performance parameters of various hole-transporting materials derived from this compound, providing a basis for comparison and material selection.

Table 1: Optoelectronic and Thermal Properties of Dibenzofuran-Based HTMs

| Material | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Td (°C) | Reference |

| mDBF | -5.27 | -3.10 | 2.17 | 420 | [2] |

| bDBF | -5.29 | -3.17 | 2.12 | 450 | [2] |

| tDBF | -5.30 | -3.19 | 2.11 | 480 | [2] |

| BF-m-TPA | -5.45 | -2.21 | 3.24 | 395 | [3] |

| BF-p-TPA | -5.42 | -2.18 | 3.24 | >395 | [3] |

Td = Decomposition Temperature

Table 2: Device Performance of Perovskite Solar Cells Employing Dibenzofuran-Based HTMs

| HTM | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |

| mDBF | 1.08 | 22.15 | 0.75 | 17.96 | [2] |

| bDBF | 1.09 | 22.38 | 0.76 | 18.54 | [2] |

| tDBF | 1.10 | 22.87 | 0.77 | 19.46 | [2][4] |

| Spiro-4 | 1.14 | 24.52 | 0.83 | 23.38 | [1] |

Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency

Table 3: Performance of Organic Light-Emitting Diodes (OLEDs) with Dibenzofuran-Based HTMs

| HTM | Max. Luminance (cd/m²) | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) | Reference |

| BF-m-TPA | 15,230 | 56.5 | 13.3 | 16.3 | [3] |

| T1DBFBP | >1000 | - | - | >20 | [5] |

EQE = External Quantum Efficiency

Mandatory Visualization

Diagrams

Caption: Synthetic workflow for producing hole-transporting materials from dibenzofuran.

Caption: Energy level diagram illustrating efficient hole extraction in a PSC.

Caption: Conceptual diagram of hole hopping transport in an amorphous HTM film.

References

- 1. Improved performance of perovskite solar cells by fine-tuning dibenzofuran-based hole transporting materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,8-Dibromodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,8-dibromodibenzofuran. This versatile substrate is a key building block in the synthesis of functionalized dibenzofuran derivatives, which are of significant interest in medicinal chemistry, materials science, and drug development due to their unique electronic and biological properties. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by quantitative data and visual diagrams to facilitate experimental success.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an aryl or vinyl halide, a coupling partner (organoboron, alkyne, or amine), a palladium catalyst, a ligand, and a base. The dibenzofuran core, and specifically this compound, allows for selective mono- or di-functionalization, enabling the synthesis of a diverse range of complex molecules.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 88 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 24 | 75 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 80 | 18 | 85 |

Table 2: Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 12 | 90 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 80 | 10 | 87 |

| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (6) | i-Pr₂NH | Dioxane | 65 | 16 | 91 |

Table 3: Buchwald-Hartwig Amination of this compound